molecular formula C14H24O2 B13965470 2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane CAS No. 61920-33-0

2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane

Cat. No.: B13965470
CAS No.: 61920-33-0
M. Wt: 224.34 g/mol
InChI Key: NDEGOIAMMNXZJB-UHFFFAOYSA-N
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Description

2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane is an organic compound that features a cyclohexene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohex-3-en-1-yl derivatives with diethyl dioxane precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity and therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A related compound with a similar cyclohexene ring structure.

    Dioxane Derivatives: Compounds with similar dioxane ring structures.

Uniqueness

2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane is unique due to its combined cyclohexene and dioxane rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-(Cyclohex-3-en-1-yl)-5,5-diethyl-1,3-dioxane is a cyclic organic compound notable for its unique dioxane structure. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth review of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13_{13}H18_{18}O2_{2}. Its structure features a dioxane ring that contributes to its reactivity and interaction with biological systems. The presence of cyclohexene and diethyl groups enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar dioxane structures exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
This compoundAntibacterial against E. coli
Similar Dioxane DerivativesAntifungal against Candida species

These findings suggest that this compound may also possess antimicrobial properties worthy of further investigation.

Anti-inflammatory Properties

The anti-inflammatory potential of dioxane derivatives has been documented in various studies. For example:

StudyFindingsReference
In vitro assaysInhibition of pro-inflammatory cytokines (TNF-alpha)
Animal modelsReduced edema in paw inflammation models

These results imply that this compound could be explored as a therapeutic agent for inflammatory conditions.

Case Studies

Several case studies have highlighted the biological activity of dioxane derivatives. One notable study investigated the effects of a structurally related compound on cell viability in cancer cell lines. The results showed a significant decrease in cell proliferation at concentrations above 10 µM.

Case Study Summary

Study FocusResults
Cytotoxicity assay on cancer cellsIC50 value of 12 µM for related dioxane derivativeSuggests potential as an anticancer agent

Properties

CAS No.

61920-33-0

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2-cyclohex-3-en-1-yl-5,5-diethyl-1,3-dioxane

InChI

InChI=1S/C14H24O2/c1-3-14(4-2)10-15-13(16-11-14)12-8-6-5-7-9-12/h5-6,12-13H,3-4,7-11H2,1-2H3

InChI Key

NDEGOIAMMNXZJB-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)C2CCC=CC2)CC

Origin of Product

United States

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